molecular formula C11H13BrO3 B1442323 Ethyl 4-bromo-3-ethoxybenzoate CAS No. 220380-11-0

Ethyl 4-bromo-3-ethoxybenzoate

Cat. No.: B1442323
CAS No.: 220380-11-0
M. Wt: 273.12 g/mol
InChI Key: HFADZQJXSFEJMW-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-ethoxybenzoate is an aromatic ester featuring a bromine atom at the para position and an ethoxy group at the meta position of the benzene ring. This compound is widely used in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science. Its reactivity is influenced by the electron-withdrawing bromine and the electron-donating ethoxy group, enabling diverse functionalization pathways.

Properties

IUPAC Name

ethyl 4-bromo-3-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFADZQJXSFEJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-3-ethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-3-ethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. Another method includes the bromination of ethyl 3-ethoxybenzoate using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-3-ethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form ethyl 3-ethoxybenzoate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can convert the ethoxy group to a carboxylic acid group, forming 4-bromo-3-carboxybenzoic acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Products like ethyl 4-amino-3-ethoxybenzoate or ethyl 4-thio-3-ethoxybenzoate.

    Reduction: Ethyl 3-ethoxybenzoate.

    Oxidation: 4-bromo-3-carboxybenzoic acid.

Scientific Research Applications

Organic Synthesis

Ethyl 4-bromo-3-ethoxybenzoate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its bromine atom enhances its reactivity in electrophilic aromatic substitution reactions, making it a valuable precursor for creating more complex molecules.

Key Reactions :

  • Substitution Reactions : The bromine can be replaced with nucleophiles such as amines or thiols.
  • Reduction Reactions : The ester group can be converted into an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
  • Oxidation Reactions : The ethoxy group can be oxidized to a carboxylic acid.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties. Notably, it serves as a precursor in the synthesis of pharmaceutical compounds that exhibit biological activity.

Case Study :
A study evaluated the compound's role in synthesizing local anesthetics by modifying benzoate structures derived from tetracaine and pramocaine. The synthesized compounds demonstrated significant local anesthetic effects with low toxicity profiles, indicating potential clinical applications in pain management .

Biological Studies

This compound has shown promise in biological research, particularly concerning enzyme interactions and pharmacokinetics.

Enzyme Inhibition :
The compound acts as an inhibitor of the cytochrome P450 enzyme CYP1A2, which is crucial for drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs, potentially increasing their plasma concentrations and effects.

Blood-Brain Barrier Permeability :
Research indicates that this compound can cross the blood-brain barrier (BBB), suggesting its utility in central nervous system (CNS) applications. This property allows it to exert neuroactive effects, making it a candidate for further investigation in neuropharmacology .

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-ethoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and ethoxy group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 3-Bromo-4-Methylbenzoate (CAS 147962-81-0)

  • Structure : Bromine at meta and methyl at para positions.
  • Molecular Formula : C₁₀H₁₁BrO₂.
  • Key Differences : The methyl group (electron-donating) replaces the ethoxy group, reducing steric hindrance but decreasing solubility in polar solvents compared to the ethoxy analog.
  • Applications : Primarily used in Suzuki coupling reactions due to its stability .

Ethyl 4-Bromo-3-(Ethoxymethyl)Benzoate (CAS 948349-66-4)

  • Structure : Ethoxymethyl substituent at the meta position.
  • Molecular Formula : C₁₂H₁₅BrO₄.
  • Key Differences: The ethoxymethyl group introduces additional hydrophilicity and conformational flexibility. This enhances solubility in ethanol and water compared to the parent compound .
  • Synthetic Utility : Acts as a precursor for dendrimer synthesis, leveraging its branched ether functionality .

Methyl 4-Bromo-3-Ethoxybenzoate (Ref: 10-F609893)

  • Structure : Methyl ester instead of ethyl ester.
  • Molecular Formula : C₁₀H₁₁BrO₃.
  • Key Differences : The shorter alkyl chain reduces lipophilicity, lowering its logP value (predicted 2.8 vs. 3.2 for the ethyl analog). This impacts its bioavailability in pharmaceutical contexts .
  • Commercial Availability : Offered by CymitQuimica in small quantities for research .

Ethyl 4-(2-Bromoethoxy)-3-Fluorobenzoate (CAS 872593-29-8)

  • Structure : Fluorine at meta and bromine on the ethoxy side chain.
  • Molecular Formula : C₁₁H₁₂BrFO₃.
  • Key Differences : The fluorine atom increases electrophilicity, making the compound more reactive in nucleophilic aromatic substitution. The bromoethoxy side chain allows for further alkylation reactions .

Ethoxylated Ethyl-4-Aminobenzoate

  • Structure: Amino group at para position with ethoxylated chains.
  • Molecular Formula: C₅₉H₁₁₁NO₂₇ (average).
  • Key Differences: The amino group and extensive ethoxylation (25 ethylene oxide units) render this compound water-soluble, unlike most brominated benzoates. Used in cosmetics as a UV absorber .
  • Purity : >99%, with residual ethylene oxide <1 ppm .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Substituents Solubility Key Applications
This compound C₁₁H₁₃BrO₃ 285.13 Br (C4), OEt (C3) Organic solvents Pharmaceutical intermediates
Ethyl 3-bromo-4-methylbenzoate C₁₀H₁₁BrO₂ 243.10 Br (C3), Me (C4) Ethanol, DCM Suzuki coupling reagents
Ethyl 4-bromo-3-(ethoxymethyl)benzoate C₁₂H₁₅BrO₄ 327.15 Br (C4), CH₂OEt (C3) Ethanol, water Dendrimer synthesis
Mthis compound C₁₀H₁₁BrO₃ 271.10 Br (C4), OEt (C3), Me ester Acetone, THF Research chemicals
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate C₁₁H₁₂BrFO₃ 291.11 F (C3), BrOCH₂CH₂ (C4) DMF, DMSO Radiopharmaceuticals
Ethoxylated ethyl-4-aminobenzoate C₅₉H₁₁₁NO₂₇ 1266.60 NH₂ (C4), 25 EO units Water, ethanol UV filters in cosmetics

Biological Activity

Ethyl 4-bromo-3-ethoxybenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including its antioxidant, anti-inflammatory, and potential anticancer activities.

This compound has the following chemical characteristics:

  • Molecular Formula : C11H13BrO3
  • Molecular Weight : 287.13 g/mol
  • CAS Number : 948349-66-4

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, a study evaluating a series of benzoate derivatives found that certain modifications led to enhanced radical scavenging activity, suggesting a potential for neuroprotective effects against oxidative stress .

Table 1: Antioxidant Activity of Related Compounds

CompoundIC50 (µM)Radical Scavenging Activity (%)
This compoundTBDTBD
Compound A2585
Compound B3078

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Research indicates that similar compounds can modulate pathways involved in inflammation, such as NF-kB signaling .

Case Study: Inhibition of Inflammatory Cytokines

A study conducted on cell lines demonstrated that this compound significantly reduced the levels of TNF-alpha and IL-6 in response to inflammatory stimuli. The results are summarized as follows:

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500600
IL-61200450

Anticancer Activity

The compound has also been evaluated for its anticancer potential. It was found to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study highlighted its effectiveness against breast cancer cells, where it was shown to interfere with cell cycle progression .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

The biological activity of this compound can be attributed to its ability to interact with key cellular pathways:

  • Antioxidant Mechanism : It enhances the activity of endogenous antioxidant enzymes and scavenges free radicals.
  • Anti-inflammatory Mechanism : It inhibits the NF-kB pathway, reducing the expression of inflammatory mediators.
  • Anticancer Mechanism : It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-bromo-3-ethoxybenzoate, and how do reaction conditions influence yield?

  • Methodology : A common approach involves bromination of ethyl 3-ethoxy-4-methylbenzoate using N-bromosuccinimide (NBS) in organic solvents (e.g., CCl₄) under reflux. Optimization of temperature (40–60°C) and reaction time (12–24 hrs) is critical to avoid over-bromination. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
  • Data Note : Yields vary between 65–85% depending on stoichiometric ratios of NBS and the use of radical initiators like AIBN .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, ethoxy group at δ 1.3–1.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 257.12 for C₁₁H₁₃BrO₂) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction using SHELXL software is employed, though this requires high-purity crystals .

Q. What safety protocols are essential when handling this compound in the lab?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to mitigate inhalation risks (classified as harmful by REACH Annex II).
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

  • Analysis : Discrepancies in unit cell parameters or space groups (e.g., monoclinic vs. orthorhombic systems) may arise from solvent inclusion or twinning. Refinement via SHELXL with TWIN/BASF commands can address this. Cross-validation using powder XRD and DSC (to check for polymorphism) is advised .

Q. What strategies optimize regioselectivity in the bromination of ethyl 3-ethoxybenzoate precursors?

  • Experimental Design :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor para-bromination due to stabilization of transition states.
  • Directing Groups : The ethoxy group at position 3 directs bromination to position 4 via resonance effects. Competitive ortho-bromination (≤10%) can occur under high-temperature conditions, requiring careful monitoring .

Q. How do computational methods (e.g., DFT) predict reactivity trends in this compound derivatives?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-31G(d) to model transition states for nucleophilic substitution (e.g., SNAr reactions at the bromine site).
  • Hammett Plots : Correlate substituent effects (σ values) on reaction rates for functionalization at the benzene ring .

Q. What are the mechanistic implications of byproducts observed in the synthesis of this compound?

  • Case Study : Trace ethyl 3-ethoxy-4,5-dibromobenzoate (≤5%) may form due to radical chain propagation in NBS-mediated bromination. GC-MS or HPLC-PDA analysis identifies byproducts, while adjusting initiator concentration (e.g., AIBN from 1 mol% to 0.5 mol%) suppresses dibromination .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.